PROTAC CRBN Degrader-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

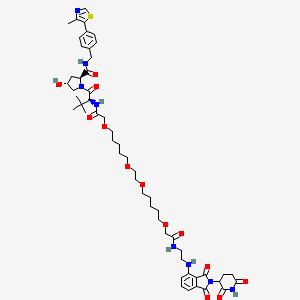

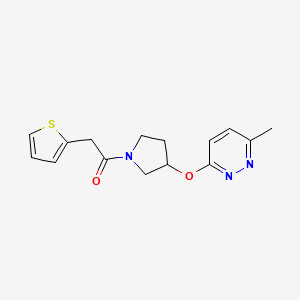

PROTAC CRBN Degrader-1 es un compuesto de quimera de direccionamiento de proteolisis (PROTAC) diseñado para degradar proteínas específicas reclutándolas al sistema ubiquitina-proteasoma. Este compuesto está formado por un grupo de unión de ligando de cereblón, un enlace y un grupo de unión de von Hippel-Lindau .

Mecanismo De Acción

PROTAC CRBN Degrader-1 ejerce sus efectos formando un complejo ternario con la proteína diana y una ligasa de ubiquitina E3, el cereblón. Este complejo facilita la ubiquitinación de la proteína diana, marcándola para su degradación por el proteasoma. El compuesto actúa catalíticamente, lo que significa que puede reciclarse para degradar múltiples copias de la proteína diana .

Análisis Bioquímico

Biochemical Properties

PROTAC CRBN Degrader-1 plays a significant role in biochemical reactions. It interacts with the E3 ubiquitin ligase cereblon (CRBN) and the target protein to form a ternary complex . This event-driven process results in the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system (UPS) .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating various cellular processes. For instance, it impacts cell signaling pathways by degrading specific proteins, thereby altering the signal transduction . It also affects gene expression and cellular metabolism by removing key regulatory proteins .

Molecular Mechanism

The mechanism of action of this compound is quite intriguing. It exerts its effects at the molecular level by binding to both the E3 ubiquitin ligase and the target protein, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process involves enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the degradation of target proteins occurs rapidly after treatment . The product’s stability and degradation over time have been studied, and it has been found that the degradation effect can be sustained without re-dosing .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system (UPS), a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase cereblon (CRBN) and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Subcellular Localization

The subcellular localization of a target protein can influence its amenability to PROTAC-mediated degradation . Differentially localized proteins displayed varying levels of degradation using the same respective PROTACs, suggesting that the subcellular context of the target protein can influence the efficacy of PROTAC-mediated degradation .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de PROTAC CRBN Degrader-1 implica la conjugación de un ligando de cereblón, un enlace y un ligando de von Hippel-Lindau. El ligando de cereblón generalmente se deriva de la talidomida o sus análogos, mientras que el ligando de von Hippel-Lindau se sintetiza por separado. El enlace, a menudo una cadena de polietilenglicol o alquilo, se utiliza para conectar estos dos ligandos .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto luego se purifica mediante técnicas como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

PROTAC CRBN Degrader-1 se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Implican el reemplazo de grupos funcionales dentro de la molécula.

Reacciones de oxidación y reducción: Modifican el estado de oxidación del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

DMSO (Dimetilsulfóxido): Se utiliza como solvente para disolver el compuesto.

PEG300 (Polietilenglicol 300): Se utiliza como cosolvente.

Tween-80: Se utiliza como tensioactivo para mejorar la solubilidad.

Principales productos formados

Los principales productos formados a partir de estas reacciones suelen ser las proteínas diana degradadas, que se ubiquitinan y posteriormente se degradan por el proteasoma .

Aplicaciones Científicas De Investigación

PROTAC CRBN Degrader-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza para estudiar los mecanismos de la degradación de proteínas dirigida.

Biología: Se emplea en estudios celulares para comprender las interacciones proteína-proteína y las vías de señalización.

Medicina: Se investiga su potencial en la terapia del cáncer mediante la degradación de proteínas oncogénicas.

Industria: Se utiliza en el descubrimiento y desarrollo de fármacos para identificar nuevas dianas terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares

ARV-110: Un PROTAC que se dirige al receptor de andrógenos para el tratamiento del cáncer de próstata.

ARV-471: Un PROTAC que se dirige al receptor de estrógenos para el tratamiento del cáncer de mama.

DT-6: Un PROTAC basado en CRBN diseñado para degradar TGF-β1

Singularidad

PROTAC CRBN Degrader-1 es único debido a su diseño específico para dirigirse al cereblón, lo que lo hace altamente efectivo para degradar proteínas que de otro modo serían difíciles de atacar con moléculas pequeñas convencionales. Su capacidad de reciclarse y degradar múltiples copias de la proteína diana lo diferencia de los inhibidores tradicionales .

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H72N8O13S/c1-34-46(75-33-57-34)36-16-14-35(15-17-36)29-56-48(66)41-28-37(62)30-60(41)52(70)47(53(2,3)4)58-44(65)32-74-25-10-6-8-23-72-27-26-71-22-7-5-9-24-73-31-43(64)55-21-20-54-39-13-11-12-38-45(39)51(69)61(50(38)68)40-18-19-42(63)59-49(40)67/h11-17,33,37,40-41,47,54,62H,5-10,18-32H2,1-4H3,(H,55,64)(H,56,66)(H,58,65)(H,59,63,67)/t37-,40?,41+,47-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZCAXDTKNFUCR-CTMFSBKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H72N8O13S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2880867.png)

![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)

![(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)

![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)

![rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)

![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)

![3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2880887.png)

![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)